Cas no 929222-14-0 (3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide)

3-ヒドロキシ-N-(2-オキソテトラヒドロ-3-フラニル)デカンアミドは、特異的な構造を持つ有機化合物です。分子内にヒドロキシル基とアミド基を有し、極性と水素結合能を併せ持つことが特徴です。テトラヒドロフラン環に結合したケトン基は反応性サイトとして機能し、官能基変換の起点となり得ます。10炭素鎖構造は脂溶性を付与し、細胞膜透過性の向上が期待されます。この化合物は医薬品中間体や生化学研究用試薬としての応用可能性があり、特に標的分子との特異的相互作用を利用したリガンド設計への活用が検討されています。熱安定性と適度な溶解性を兼ね備えた、多目的な合成ブロックとしての利用価値が注目されています。

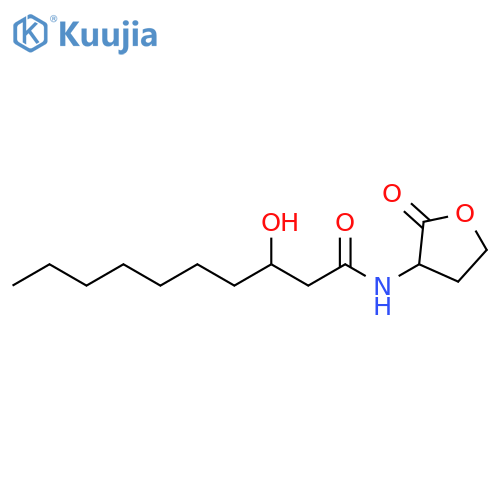

929222-14-0 structure

商品名:3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide

CAS番号:929222-14-0

MF:C14H25NO4

メガワット:271.352604627609

MDL:MFCD30187081

CID:1979130

3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-N-(2-oxotetrahydro-3-furanyl)decanamide

- N-(3-HYDROXYDECENOYL)-DL-HOMOSERINE LACTONE

- 3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)decanamide

- N-(3-Hydroxydecanoyl)-DL-homoserine lactone

- N-[(RS)-3-Hydroxydecanoyl]-DL-homoserine lactone

- 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide

- 3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide

-

- MDL: MFCD30187081

- インチ: 1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)

- InChIKey: DOICJCCMIBBSOO-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCOC1=O)(=O)CC(O)CCCCCCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 10

3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-396652-25 mg |

N-(3-Hydroxydecanoyl)-DL-homoserine lactone, |

929222-14-0 | ≥99% | 25mg |

¥2,001.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396652-25mg |

N-(3-Hydroxydecanoyl)-DL-homoserine lactone, |

929222-14-0 | ≥99% | 25mg |

¥2001.00 | 2023-09-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T36989-25mg |

N-3-hydroxydecanoyl-DL-Homoserine lactone |

929222-14-0 | 25mg |

¥ 3069 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T36989-10mg |

N-3-hydroxydecanoyl-DL-Homoserine lactone |

929222-14-0 | 10mg |

¥ 1301 | 2023-09-07 | ||

| 1PlusChem | 1P00H1B0-25mg |

N-(3-Hydroxydecenoyl)-DL-hoMoserine lactone |

929222-14-0 | ≥98% | 25mg |

$345.00 | 2024-04-20 | |

| A2B Chem LLC | AH94044-25mg |

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide |

929222-14-0 | ≥98% | 25mg |

$251.00 | 2024-05-20 | |

| abcr | AB470986-250mg |

N-(3-Hydroxydecenoyl)-DL-homoserine lactone, 98% (3-OH-C10-DL-Hsl); . |

929222-14-0 | 98% | 250mg |

€1996.50 | 2025-02-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | 68873-10mg |

929222-14-0 | 10mg |

¥3137.58 | 2023-09-15 | |||

| abcr | AB470986-25mg |

N-(3-Hydroxydecenoyl)-DL-homoserine lactone, 98% (3-OH-C10-DL-Hsl); . |

929222-14-0 | 98% | 25mg |

€249.70 | 2025-02-19 | |

| A2B Chem LLC | AH94044-5mg |

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide |

929222-14-0 | ≥98% | 5mg |

$73.00 | 2024-07-18 |

3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

929222-14-0 (3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929222-14-0)3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide

清らかである:99%

はかる:250mg

価格 ($):1183.0